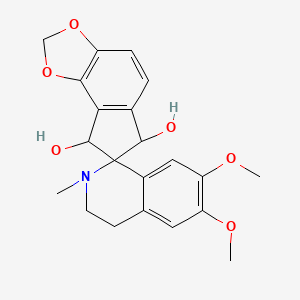

13-Epiyenhusomine

Description

13-Epiyenhusomine, a dihydro-β-agarofuran derivative, is a structurally complex alkaloid characterized by its unique stereochemical configuration and diverse functional groups. Its systematic IUPAC name is (1R,2S,3S,4R,5S,6R,7S,8R,9S,10S)-1α,3β,6β,8α-tetraacetoxy-2α-(5-carboxy-N-methyl-3-pyridoxy)-15-(2-methylbutanoyloxy)-9α-tigloyloxydihydro-β-agarofuran . The compound exists as an amorphous white powder with a specific optical rotation of $[α]^{20}_D = -15$ (acetone). Its structure was elucidated using advanced analytical techniques:

- NMR spectroscopy (¹H and ¹³C) confirmed the positions of acetoxy, pyridoxy, and ester substituents.

- HREISMS and MS/MS provided molecular weight and fragmentation patterns, supporting the proposed molecular formula.

- Electronic Circular Dichroism (ECD) calculations validated its absolute stereochemistry by matching experimental and computed spectra .

The compound’s structural novelty was assessed using Inventa software, which evaluates the rarity of substituents and core scaffolds compared to known natural products.

Properties

CAS No. |

59654-07-8 |

|---|---|

Molecular Formula |

C21H23NO6 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-6',8'-diol |

InChI |

InChI=1S/C21H23NO6/c1-22-7-6-11-8-15(25-2)16(26-3)9-13(11)21(22)19(23)12-4-5-14-18(28-10-27-14)17(12)20(21)24/h4-5,8-9,19-20,23-24H,6-7,10H2,1-3H3 |

InChI Key |

GBRMPBIZRSWCMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3O)C5=C(C=C4)OCO5)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Epiyenhusomine involves several steps, typically starting with the precursor compounds that undergo a series of chemical reactions. The exact synthetic route can vary, but it generally includes steps such as cyclization, reduction, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 13-Epiyenhusomine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 13-Epiyenhusomine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: It is used as a model compound for studying the reactivity and synthesis of isoquinoline alkaloids.

Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Studies have investigated its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 13-Epiyenhusomine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the effects being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

13-Epiyenhusomine belongs to the dihydro-β-agarofuran alkaloid family, which shares a fused tricyclic core but varies in substituent groups and stereochemistry. Below is a comparative analysis with two closely related analogs: Yenhusomine and 15-Deacetyl-13-epiyenhusomine .

Table 1: Structural and Spectral Comparison of 13-Epiyenhusomine and Analogs

Key Differences:

Substituent Diversity: 13-Epiyenhusomine features a 2-methylbutanoyloxy group at C-15, absent in Yenhusomine, which instead has a benzoyloxy group. 15-Deacetyl-13-epiyenhusomine lacks the C-15 acetyl group, reducing its molecular weight by ~84 g/mol compared to 13-Epiyenhusomine .

Stereochemical Variations :

- The "epi" designation in 13-Epiyenhusomine refers to the inverted configuration at C-13 compared to Yenhusomine, altering its three-dimensional interactions with biological targets .

Spectral Signatures :

- The downfield shift of the acetyl carbonyl peak in 13-Epiyenhusomine (170.2 ppm vs. 169.8 ppm in Yenhusomine) suggests stronger electron-withdrawing effects from adjacent substituents .

Structural Novelty Scores: Using Inventa software, 13-Epiyenhusomine scored higher in novelty than its analogs due to its rare combination of a pyridoxy group and tetraacetoxy substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.